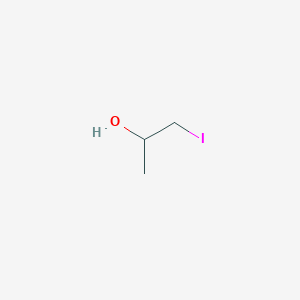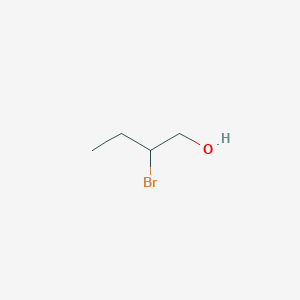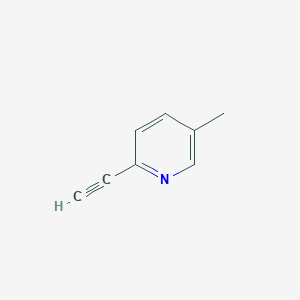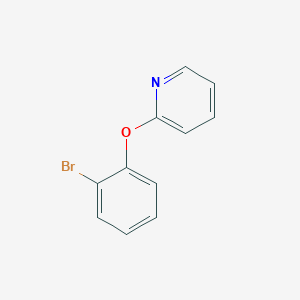
2-(2-Bromophenoxy)pyridine
Descripción general
Descripción
2-(2-Bromophenoxy)pyridine is a compound that is not directly mentioned in the provided papers, but its structural components and related chemistry can be inferred from the studies on similar brominated pyridine derivatives. These compounds are of interest due to their potential applications in various fields, including organic synthesis, coordination chemistry, and luminescent material development.
Synthesis Analysis
The synthesis of related brominated pyridine compounds involves palladium-catalyzed reactions, as seen in the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines . Another example includes the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines through an iodine-mediated cyclization process . These methods highlight the reactivity of brominated pyridines and their utility in constructing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structures of brominated pyridine derivatives have been elucidated using X-ray diffraction techniques. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . Similarly, the structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol was determined, showing a coplanar arrangement of the bromophenol ring with the imidazo[4,5-b]pyridine moiety and various intermolecular interactions .
Chemical Reactions Analysis
Brominated pyridine compounds participate in various chemical reactions, including coupling reactions and bromination processes. For example, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were used in coupling reactions of aryl chlorides containing hydroxymethyl . The regioselective bromination of thieno[2,3-b]pyridine at the 4-position was also achieved, demonstrating the potential of brominated pyridines as building blocks in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The luminescent properties of cyclopalladated 2-(4-bromophenyl)pyridine complexes were studied, showing emission peaks in the visible range when irradiated with UV light . The thermal stability and glass transition temperatures of phenol-pyridyl boron complexes were analyzed using DSC analysis, indicating good thermal stability . These properties are essential for the potential application of these compounds in materials science.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry : Pyridine derivatives are a precious source of clinically useful agents in the field of medicinal chemistry research . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
-
Pharmaceuticals and Agrochemicals : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
-
Dyes and Fluorescent Materials : Pyridine compounds have versatile applications in different areas including dyes and fluorescent materials .
-
Chemical Reagent : Pyridine is used as a key solvent and reagent . It’s an isostere of benzene and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
-
Natural Products : Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . One of the most effective cholinergic drugs like atropine (Atropa belladonna), holds a saturated pyridine ring .
-
Vitamins : Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems .
-
Bioactive 2-Pyridone-Containing Heterocycles : These compounds are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . They have been used in the synthesis of heterocycles with anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities .
-
Synthetic Approaches to 2-Pyridones : 2-Pyridones have attracted considerable attention because of the broad spectrum of their biological activity, such as anxiolytic, antimicrobial, antituberculosis, antiviral, anticancer, and anti-inflammatory . Various types of synthetic methods have been reported .
-
Dyes and Fluorescent Materials : Owing to the versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .
Safety And Hazards
“2-(2-Bromophenoxy)pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
Research on pyridine derivatives, including “2-(2-Bromophenoxy)pyridine”, is ongoing. These compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Future research may focus on developing new synthesis methods and exploring further applications .
Propiedades
IUPAC Name |
2-(2-bromophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHOCXRZOGARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




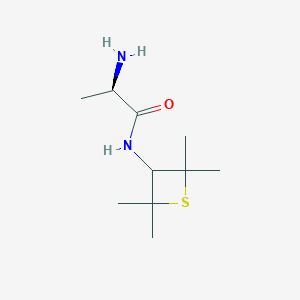
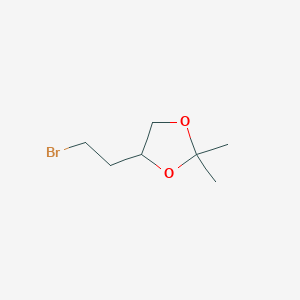

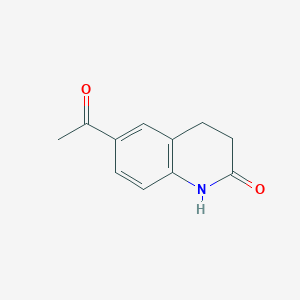


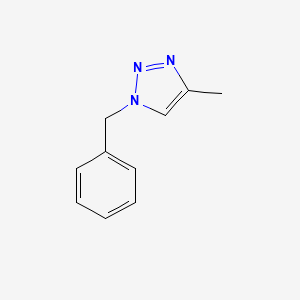
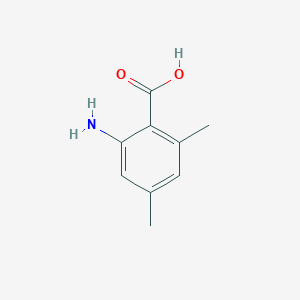
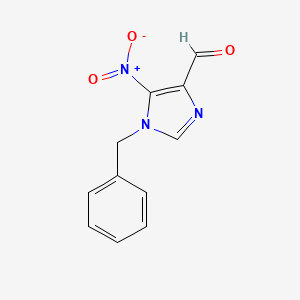
![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
